molecular formula C13H16N2 B8386104 (4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile

(4-Pyrrolidin-1-ylmethyl-phenyl)-acetonitrile

Cat. No. B8386104
M. Wt: 200.28 g/mol
InChI Key: JVIHRVRWQQHLBA-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

0.446 mL (5.44 mmol) of pyrrolidine and 1.366 g (9.882 mmol) of potassium carbonate are added to 20 mL of dimethylformamide. 1.038 g (4.941 mmol) of (4-bromomethyl-phenyl)-acetonitrile are added with stirring and the mixture is stirred for 12 hours at RT. The reaction mixture is evaporated down in the rotary evaporator and the residue is extracted with EtOAc and water. The organic phase is dried over magnesium sulphate and the solvent is removed using the rotary evaporator.
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
1.366 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]#[N:22])=[CH:16][CH:15]=1>CN(C)C=O>[N:1]1([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([CH2:20][C:21]#[N:22])=[CH:16][CH:15]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.446 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.366 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.038 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours at RT
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down in the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the rotary evaporator

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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